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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two

Prominent EZH2 Inhibitors

In the landscape of epigenetic drug discovery, the inhibition of Enhancer of Zeste Homolog 2

(EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as

a promising therapeutic strategy for a variety of cancers. Among the arsenal of small molecule

inhibitors developed to target this histone methyltransferase, GSK126 and GSK343 have

garnered significant attention. Both are potent, S-adenosylmethionine (SAM)-competitive

inhibitors of EZH2, yet they exhibit distinct biochemical and cellular profiles. This guide

provides a comprehensive head-to-head comparison of GSK126 and GSK343, supported by

experimental data, to aid researchers in selecting the appropriate tool for their specific research

needs.

Biochemical Potency and Selectivity
A critical aspect of any inhibitor is its potency against its intended target and its selectivity over

other related enzymes. Both GSK126 and GSK343 demonstrate high potency against EZH2,

but with some notable differences in their inhibitory constants and selectivity profiles.
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Parameter GSK126 GSK343 Reference(s)

EZH2 IC50 9.9 nM 4 nM [1][2]

EZH2 Ki ~0.5 nM 1.2 nM [3][4]

EZH1 IC50 680 nM 240 nM [1][5]

Selectivity

(EZH1/EZH2)
>150-fold ~60-fold [3][6]

Selectivity over other

HMTs
>1000-fold >1000-fold [7][8]

As the data indicates, GSK343 exhibits a slightly lower IC50 value in biochemical assays,

suggesting a higher potency in a cell-free system. However, GSK126 demonstrates a greater

selectivity for EZH2 over its close homolog EZH1.[3][6] This higher selectivity of GSK126 may

be advantageous in minimizing off-target effects related to EZH1 inhibition. Both molecules

show excellent selectivity against a broader panel of histone methyltransferases (HMTs).[7][8]

Cellular Activity
The efficacy of an inhibitor in a cellular context is paramount. This is often assessed by its

ability to inhibit the proliferation of cancer cell lines and reduce the levels of H3K27

trimethylation (H3K27me3), the direct product of EZH2 activity.
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Cell Line Cancer Type
GSK126 IC50
(Proliferation)

GSK343 IC50
(Proliferation)

Reference(s)

DU145 Prostate Cancer 52 µM - [9]

PC3 Prostate Cancer 32 µM - [9]

LNCaP Prostate Cancer - 2.9 µM [2]

U87 Glioblastoma -
4.06 µM (24h),

4.68 µM (48h)
[10]

LN229 Glioblastoma - 5 µM [7]

HeLa Cervical Cancer - 13 µM [2]

SiHa Cervical Cancer - 15 µM [2]

Multiple

Myeloma

(various)

Multiple

Myeloma
12.6 - 17.4 µM - [3]

Endometrial

Cancer (various)

Endometrial

Cancer
2.37 - 5.07 µM - [11]

HEC-50B
Endometrial

Cancer
1.0 µM - [12]

Ishikawa
Endometrial

Cancer
0.9 µM - [12]

HEC-265
Endometrial

Cancer
10.4 µM - [12]

HCC1806

(H3K27me3

inhibition)

Breast Cancer - 174 nM [5]

Direct comparison of cellular potency is challenging due to variations in experimental

conditions across different studies. However, available data suggests that both inhibitors are

active in the micromolar to sub-micromolar range in various cancer cell lines. For instance, in

glioblastoma cell lines U87 and LN229, GSK343 shows IC50 values around 4-5 µM.[7][10]
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GSK126 has demonstrated potent anti-proliferative effects in multiple myeloma and

endometrial cancer cell lines, with IC50 values in the low micromolar range.[3][11][12]

Signaling Pathway and Experimental Workflow
GSK126 and GSK343 exert their effects by inhibiting the catalytic activity of EZH2, a key

component of the PRC2 complex. This inhibition leads to a reduction in H3K27me3, a

repressive histone mark, which in turn results in the de-repression of target genes, ultimately

impacting cell proliferation, differentiation, and apoptosis.

Simplified EZH2 Signaling Pathway and Inhibition
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Caption: Inhibition of the EZH2 catalytic subunit by GSK126 or GSK343.

The evaluation of these inhibitors typically follows a standardized workflow, starting from

biochemical assays to cellular and in vivo models to assess their therapeutic potential.

Typical Experimental Workflow for EZH2 Inhibitor Evaluation

Biochemical Assay
(e.g., HTRF, AlphaLISA)

Determine IC50, Ki

Cellular Assays

Proliferation Assay
(e.g., MTS, CellTiter-Glo)

H3K27me3 Quantification
(e.g., Western Blot, ELISA, HCA)

Apoptosis Assay
(e.g., Annexin V, Caspase activity)

In Vivo Studies
(e.g., Xenograft models)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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